molecular formula C7H6Cl2O2 B13951363 5-(Dichloroacetyl)cyclopent-2-en-1-one CAS No. 76430-32-5

5-(Dichloroacetyl)cyclopent-2-en-1-one

Cat. No.: B13951363
CAS No.: 76430-32-5
M. Wt: 193.02 g/mol
InChI Key: NOLHYTTUDFHCCY-UHFFFAOYSA-N
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Description

5-(Dichloroacetyl)cyclopent-2-en-1-one is a functionalized cyclopentenone that serves as a versatile chiral building block or intermediate in complex organic synthesis. Its structure combines a reactive cyclopent-2-en-1-one core, a common motif in natural products and biologically active compounds, with a dichloroacetyl group. This combination makes it a valuable substrate for exploring novel chemical space in medicinal chemistry and materials science. The compound's potential mechanism of action in research settings stems from the reactivity of its enone system, which is susceptible to nucleophilic attacks, and the electron-withdrawing nature of the dichloroacetyl group, which can influence the compound's electronic properties and its behavior in subsequent chemical transformations. Researchers can utilize this compound in various reactions, including cycloadditions, nucleophilic additions to the carbonyl or the double bond, and as a precursor for more complex, stereodefined cyclopentanoids. The dichloroacetyl moiety may also be investigated for its potential as an activated ester in coupling reactions or as a key functional group in the development of new synthetic methodologies. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76430-32-5

Molecular Formula

C7H6Cl2O2

Molecular Weight

193.02 g/mol

IUPAC Name

5-(2,2-dichloroacetyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H6Cl2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h1,3-4,7H,2H2

InChI Key

NOLHYTTUDFHCCY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)C1C(=O)C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Dichloroacetyl Cyclopent 2 En 1 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(dichloroacetyl)cyclopent-2-en-1-one suggests several strategic disconnections. The most straightforward approach involves disconnecting the bond between the cyclopentenone ring and the dichloroacetyl group. This leads to a cyclopentenone anion equivalent (a nucleophile) and a dichloroacetyl cation equivalent (an electrophile), such as dichloroacetyl chloride. This strategy points towards a Friedel-Crafts acylation or a related alkylation/acylation reaction on a pre-formed cyclopentenone scaffold.

A second strategy involves disconnecting the cyclopentenone ring itself. A key reaction for forming cyclopentenones is the Nazarov cyclization. This would entail a precursor divinyl ketone that already contains the dichloroacetyl moiety. The synthesis would then focus on the preparation of this acyclic precursor. Another ring-closing strategy could involve an intramolecular aldol (B89426) condensation of a 1,4-diketone.

Finally, a [2+2] cycloaddition followed by ring expansion offers another pathway. For instance, the reaction of an alkyne with dichloroketene (B1203229) could form a dichlorocyclobutenone, which can undergo rearrangement to form a cyclopentenone ring system. orgsyn.org

Classical Synthetic Approaches and Their Mechanistic Underpinnings

Classical methods for synthesizing substituted cyclopentenones often rely on robust, well-understood reactions that, while sometimes requiring multiple steps, are reliable and utilize readily available starting materials.

A plausible multi-step synthesis could commence with the reaction of a cyclopentanone (B42830) derivative, such as 1-trimethylsilyloxycyclopentene, with dichloroacetyl chloride. orgsyn.org This reaction, typically carried out in the presence of a Lewis acid or a base, would likely proceed through a [2+2] cycloaddition to form a bicyclo[3.2.0]heptanone intermediate. Subsequent thermal or acid-catalyzed rearrangement of this intermediate could then lead to the formation of the cyclopentenone ring, although controlling the final position of the double bond and the dichloroacetyl group would be a significant challenge.

Another classical approach is the Friedel-Crafts acylation of cyclopentene (B43876). researchgate.net This reaction, however, is often plagued by issues of polysubstitution and rearrangement, and may not selectively yield the desired 5-substituted product.

A more controlled multi-step sequence could involve:

Generation of dichloroketene from trichloroacetyl chloride. orgsyn.org

[2+2] cycloaddition of dichloroketene with a suitable alkyne to form a 4,4-dichlorocyclobutenone. orgsyn.org

Ring expansion of the cyclobutenone to the desired cyclopentenone. This can sometimes be achieved under thermal or acidic conditions.

Functional group interconversion strategies focus on modifying a pre-existing cyclopentenone core. The most direct method would be the Friedel-Crafts acylation of cyclopent-2-en-1-one itself with dichloroacetyl chloride. niscpr.res.in This reaction would require a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). A significant challenge in this approach is controlling the regioselectivity of the acylation, as reaction could occur at various positions on the ring. The presence of the enone functionality deactivates the ring towards electrophilic attack, making harsh reaction conditions necessary, which could lead to side products.

An alternative would be to use a more activated cyclopentenone derivative, such as a silyl (B83357) enol ether of cyclopentenone, to direct the acylation to a specific position.

Reaction Type Precursors Reagents/Conditions Key Intermediate
Cycloaddition-Rearrangement1-Trimethylsilyloxycyclopentene, Dichloroacetyl chlorideTriethylamine, Hexanes1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one orgsyn.org
Friedel-Crafts AcylationCyclopent-2-en-1-one, Dichloroacetyl chlorideAlCl₃ or FeCl₃, CS₂ or CH₂Cl₂Acylium ion intermediate

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and selective routes to complex molecules like this compound. semanticscholar.org

Transition metals such as palladium, rhodium, nickel, and gold are powerful catalysts for the formation of C-C bonds and cyclic systems. organic-chemistry.org

Palladium-Catalyzed Carbonylative Cyclization: A dienyl triflate or halide containing a dichloroacetyl moiety could undergo palladium-catalyzed carbonylative cyclization in the presence of carbon monoxide to form the cyclopentenone ring. organic-chemistry.org

Rhodium-Catalyzed Intramolecular Hydroacylation: A 4-alkynal precursor bearing the dichloroacetyl group could be cyclized in the presence of a rhodium catalyst to yield the target cyclopentenone. organic-chemistry.org This method is known for its high atom economy.

Pauson-Khand Reaction: This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. A carefully designed enyne substrate could potentially be used to construct the this compound skeleton. organic-chemistry.org

Nickel-Catalyzed Cycloaddition: Nickel catalysts can promote the cycloaddition of enals and alkynes. organic-chemistry.org An appropriately substituted alkyne could be reacted with an enal to build the cyclopentenone core.

Catalytic Reaction Catalyst System Typical Substrates Potential Advantage
Rh-catalyzed Hydroacylation[Rh(cod)₂]BF₄, Ligand4-AlkynalsHigh atom economy, mild conditions organic-chemistry.org
Pauson-Khand ReactionCo₂(CO)₈Enynes, COConvergent synthesis of complex cyclopentenones organic-chemistry.org
Ni-catalyzed CarbonylationNi(cod)₂, Ligand, COCyclopropanols, Benzyl bromidesForms 1,4-diketone intermediate for aldol condensation organic-chemistry.org
Pd-catalyzed Carbonylative CyclizationPd(OAc)₂, Ligand, CODienyl triflates/halidesGood for constructing the cyclopentenone ring organic-chemistry.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the synthesis of this compound, an organocatalytic approach could involve an asymmetric Michael addition of a dichloroacetyl equivalent to a cyclopentenone precursor. For instance, an N-heterocyclic carbene (NHC) could be used to generate a nucleophilic acyl anion from a dichloroacetaldehyde (B1201461) derivative, which could then add to an appropriate electrophile to build the target structure.

Photoredox catalysis offers another avenue, potentially enabling radical-based cyclizations or acylations under mild, visible-light-driven conditions. acs.orgacs.org A radical precursor to the dichloroacetyl group could be added to a cyclopentene derivative in a chain reaction initiated by a photocatalyst.

Biocatalytic Transformations in Cyclopentenone Synthesis

Biocatalysis has emerged as a powerful tool in synthetic chemistry, offering high regio-, chemo-, and stereoselectivity under mild reaction conditions. acs.orgmdpi.comexlibrisgroup.com The application of enzymes for the synthesis of cyclopentenone derivatives leverages these advantages to produce optically pure compounds. exlibrisgroup.com While direct biocatalytic synthesis of this compound is not extensively documented, the principles are well-established through the synthesis of related cyclopentenone structures. nih.gov

Enzymatic transformations, conducted by isolated enzymes or whole-cell systems, are particularly valuable for establishing chirality. mdpi.comexlibrisgroup.com Key strategies include:

Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the chiral product. Alcohol dehydrogenases (ADHs), for instance, have been successfully used in the reductive kinetic resolution of racemic alkylidene cyclopentanones. acs.org This process yields enantioenriched cyclopentanols and the remaining unreacted cyclopentanones with high enantiomeric and diastereomeric purities. acs.org

Asymmetric Synthesis: Enzymes can create chiral centers from prochiral substrates. For example, the asymmetric reduction of a ketone can be catalyzed by ADHs to produce chiral alcohols with high selectivity. acs.org

A variety of enzymes have been employed in the synthesis of cyclopentane (B165970) and cyclopentenone structures, including lipases, peroxidases, and endopeptidases. nih.gov These biocatalysts can be sourced from microorganisms like Saccharomyces cerevisiae or plants such as Glycine max. nih.gov The combination of parallel chemical synthesis with biocatalysis has been used to generate libraries of cross-conjugated cyclopentenones for screening purposes. nih.gov

Table 1: Examples of Biocatalytic Systems in Cyclopentenone-related Synthesis
Enzyme/BiocatalystTransformation TypeSubstrate ClassKey OutcomeReference
Alcohol Dehydrogenases (ADHs)Reductive Kinetic ResolutionAlkylidene CyclopentanonesHigh enantio- and diastereoselectivity (up to 99% ee, >99:1 dr) acs.org
Lipase, PeroxidasesVarious (e.g., acylation, oxidation)Cross-conjugated CyclopentenonesGeneration of a library of diverse compounds nih.gov
Engineered MyoglobinCarbene Transfer (Cyclopropanation)Styrene and ethyl α-diazopyruvateHighly enantioselective synthesis of α-cyclopropylpyruvates (>99% ee) wpmucdn.com

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce a specific stereoisomer, and two primary strategies are asymmetric induction and the use of chiral auxiliaries. wikipedia.org

Asymmetric Induction Techniques

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This approach is a cornerstone of asymmetric synthesis. wikipedia.org In the context of this compound, asymmetric induction would be employed to control the stereochemistry at the C5 position.

Common methods involving asymmetric induction that are applicable to cyclopentenone synthesis include:

Catalytic Asymmetric Conjugate Addition: This is a powerful method for creating a stereocenter at the β-position of an enone. For the target molecule, this would involve the conjugate addition of a dichloroacetyl equivalent to a cyclopentenone precursor. Chiral metal complexes, such as those involving rhodium or copper with chiral ligands (e.g., BINAP derivatives), can catalyze the 1,4-addition of organometallic reagents or boronic acids to 2-cyclopentenone, establishing the C5 stereocenter with high enantioselectivity. acs.orgnih.gov

Organocatalysis: Small organic molecules can act as catalysts to induce asymmetry. For example, chiral secondary amines can activate enones towards nucleophilic attack, facilitating highly enantioselective reactions. organic-chemistry.org

Substrate-Controlled Induction: A pre-existing chiral center within the molecule can direct the stereochemical outcome of a subsequent reaction. For instance, a chiral sulfinyl group attached to the cyclopentenone ring can effectively control the diastereoselectivity of conjugate additions. acs.org

Table 2: Asymmetric Induction Methods for Cyclopentenone Functionalization
MethodCatalyst/Reagent SystemKey TransformationReported EfficiencyReference
Asymmetric 1,4-AdditionRh-catalyzed with chiral ligand (e.g., (R,R)-Ph-bod)Addition of arylboronic acid to 2-cyclopentenone98% yield, 98% ee nih.gov
Kinetic Resolution(S)-p-tol-BINAP/CuCl/NaOtBuReduction of olefin in 3,5-dialkyl-cyclopentenonesGood selectivity factors (25–52) acs.org
Substrate ControlEnantiopure 2-(arylsulfinyl)-2-cyclopentenonesOrganometallic conjugate additionHigh diastereoselectivity acs.org

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This "relayed asymmetric induction" is a robust and widely used strategy. wikipedia.org

The general workflow for using a chiral auxiliary in the synthesis of this compound would be:

Covalently attach a chiral auxiliary to a suitable precursor molecule.

Perform a diastereoselective reaction to introduce the dichloroacetyl group at the C5 position, where the auxiliary directs the approach of the reagent.

Remove the auxiliary to yield the enantiomerically enriched final product.

A variety of chiral auxiliaries have been developed and applied in organic synthesis:

Evans' Oxazolidinones: These are among the most popular and effective auxiliaries, particularly for controlling the stereochemistry of alkylation and aldol reactions. wikipedia.org An N-acyl oxazolidinone derived from a cyclopentene carboxylic acid precursor could be used to direct the diastereoselective introduction of the dichloroacetyl moiety.

Camphorsultam (Oppolzer's Sultam): This is another classic auxiliary known for its high steric directing ability in a range of reactions. wikipedia.org

Carbohydrate-Derived Auxiliaries: Sugars like D-glucose can be modified to act as chiral auxiliaries. Such auxiliaries have been successfully used in the enantioselective synthesis of cross-conjugated cyclopentenones. nih.gov

Pseudoephedrine Amides: Derived from the readily available pseudoephedrine, these auxiliaries are effective in controlling the stereochemistry of alkylations at the α-carbon of a carbonyl group. wikipedia.org

Table 3: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ApplicationKey FeatureReference
Evans' OxazolidinonesAsymmetric alkylations, aldol reactionsForms a rigid chelated transition state, providing excellent stereocontrol. wikipedia.org
CamphorsultamDiels-Alder reactions, conjugate additions, alkylationsHigh crystallinity of derivatives often aids in purification. wikipedia.org
SAMP/RAMPAsymmetric alkylation of ketones and aldehydesForms chiral hydrazones, enabling highly selective α-alkylation.
trans-2-Phenyl-1-cyclohexanolAsymmetric ene reactionsEffective in controlling stereochemistry in pericyclic reactions. wikipedia.orgslideshare.net

Comparative Analysis of Synthetic Efficiencies and Research Scalability

When evaluating synthetic methodologies for a target compound like this compound, it is essential to compare their efficiency, cost-effectiveness, and potential for large-scale production.

Biocatalytic Transformations:

Advantages: Exhibit exceptional stereoselectivity (often >99% ee), operate under mild conditions (ambient temperature and pressure, neutral pH), and are environmentally benign. acs.orgrjpbr.com

Disadvantages: Enzyme availability and cost can be a factor. Substrate scope can sometimes be limited, and reaction optimization (e.g., cofactor recycling, enzyme immobilization) may be required for industrial scale-up. rjpbr.com The productivity (space-time yield) can be lower than traditional chemical methods.

Asymmetric Induction (Catalytic):

Advantages: A small amount of a chiral catalyst can generate a large quantity of chiral product, making it highly atom-economical and cost-effective for large-scale synthesis. wikipedia.org A wide range of catalysts and reactions are available.

Disadvantages: Development of a new catalytic system can be time-consuming and expensive. Catalyst sensitivity to air and moisture can be an issue, and removal of metal traces from the final product is often necessary, especially for pharmaceutical applications.

Chiral Auxiliary Approaches:

Advantages: Often highly reliable and predictable, providing excellent levels of stereocontrol for a broad range of substrates. The methodology is well-understood and robust. wikipedia.org

Scalability: For research purposes, all three methods are valuable. However, for industrial-scale production, catalytic asymmetric induction is often the most desirable due to its efficiency and lower waste generation. wikipedia.org Biocatalysis is a rapidly growing field for industrial synthesis, particularly where exceptional stereoselectivity is required. Chiral auxiliary methods, while robust, are generally less favored for large-scale processes unless the auxiliary is inexpensive or can be recycled with very high efficiency. The development of one-pot procedures that avoid the isolation of intermediates is a key factor in improving the scalability of any synthetic route. nih.govnih.gov

Table 4: Comparative Overview of Synthetic Strategies
ParameterBiocatalysisAsymmetric Induction (Catalytic)Chiral Auxiliary
Stereoselectivity Excellent (often >99% ee)Good to Excellent (typically 90-99% ee)Excellent (often >99% de)
Atom Economy Variable (depends on system)ExcellentPoor (stoichiometric)
Reaction Conditions Mild (ambient temp/pressure)Variable (can require inert conditions, low temps)Variable (often requires strong reagents, low temps)
Scalability Good, but can require process optimizationExcellent, often preferred for industryLimited by cost and process steps
Key Limitation Enzyme cost/stability, substrate scopeCatalyst development, metal contaminationStoichiometric use of auxiliary, extra steps

Chemical Reactivity and Transformations of 5 Dichloroacetyl Cyclopent 2 En 1 One

Electrophilic and Nucleophilic Reactions at the Cyclopentenone Ring

The cyclopentenone core is an α,β-unsaturated ketone system, which confers characteristic reactivity. The double bond is activated by the electron-withdrawing carbonyl group, making the β-carbon susceptible to nucleophilic attack.

The most prominent reaction pathway for the cyclopentenone ring is the Michael addition, a type of conjugate (or 1,4-) addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon (C-4) of the cyclopentenone ring (the Michael acceptor). This process is favored with softer, less basic nucleophiles, whereas harder, more basic nucleophiles might favor direct (1,2-) addition to the carbonyl carbon. chemistrysteps.com

The mechanism involves three main steps:

Formation of a nucleophile (often a resonance-stabilized enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon, which breaks the C=C π-bond and pushes electrons onto the carbonyl oxygen, forming a new enolate intermediate. libretexts.orgyoutube.com

Protonation of the enolate intermediate to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

A wide array of nucleophiles can serve as Michael donors. libretexts.org The general scheme for this reaction is presented below.

Michael Donor (Nu⁻) Base (if required) Resulting Product Structure
Malonic Esters (e.g., CH(CO₂Et)₂)⁻NaOEt4-(dialkoxycarbonylmethyl)-5-(dichloroacetyl)cyclopentan-1-one
Cyanide (CN⁻)NaCN4-cyano-5-(dichloroacetyl)cyclopentan-1-one
Organocuprates (R₂CuLi)N/A4-alkyl-5-(dichloroacetyl)cyclopentan-1-one
Amines (R₂NH)N/A4-(dialkylamino)-5-(dichloroacetyl)cyclopentan-1-one
Thiols (RSH)Et₃N4-(alkylthio)-5-(dichloroacetyl)cyclopentan-1-one

This table illustrates the expected products from the Michael addition of various nucleophiles to the cyclopentenone ring of 5-(dichloroacetyl)cyclopent-2-en-1-one based on established principles of conjugate addition.

The protons on the carbon atom adjacent (alpha) to a carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com In this compound, the protons at the C-2 position are alpha to the ring carbonyl and can be abstracted. The resulting enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in α-substitution reactions. libretexts.orgmnstate.edu

For these reactions to be effective, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required to ensure complete conversion to the enolate before the electrophile is introduced. libretexts.org This prevents side reactions between the base and the electrophile. libretexts.org The reaction proceeds via an SN2 mechanism, which generally restricts the choice of alkyl halides to primary or methyl halides to avoid competing elimination reactions. mnstate.edukau.edu.sa

Base Electrophile (E⁺) Reaction Type Resulting Product Structure
LDAMethyl Iodide (CH₃I)α-Alkylation2-methyl-5-(dichloroacetyl)cyclopent-2-en-1-one
LDABenzyl Bromide (BnBr)α-Alkylation2-benzyl-5-(dichloroacetyl)cyclopent-2-en-1-one
LDABromine (Br₂)α-Halogenation2-bromo-5-(dichloroacetyl)cyclopent-2-en-1-one

This table shows representative α-substitution reactions. The formation of the enolate at C-2 allows for the introduction of various substituents at that position.

Reactivity of the Dichloroacetyl Moiety

The dichloroacetyl group contains two key reactive sites: the electrophilic carbonyl carbon and the two α-carbon atoms bearing chlorine atoms.

The carbonyl carbon of the dichloroacetyl group is highly electrophilic and susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This reaction class involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com In reactions with nucleophiles like alcohols (esterification) or amines (amidation), the entire cyclopentenone enolate could theoretically act as a leaving group, though this would be a retro-Claisen type condensation.

A more likely site of nucleophilic substitution is at the α-carbon, where the chlorine atoms are located. wikipedia.org The electron-withdrawing effect of the adjacent carbonyl group significantly increases the polarity of the carbon-halogen bonds, making the α-carbon highly susceptible to attack by nucleophiles in an SN2-type reaction, displacing a chloride ion. kau.edu.sanih.gov

Nucleophile Solvent Potential Product Reaction Type
Sodium Methoxide (NaOMe)Methanol5-(chloro(methoxy)acetyl)cyclopent-2-en-1-oneNucleophilic Substitution (SN2 on C-Cl)
Ammonia (NH₃)THF5-(amino(chloro)acetyl)cyclopent-2-en-1-oneNucleophilic Substitution (SN2 on C-Cl)
Sodium Iodide (NaI)Acetone5-(chloro(iodo)acetyl)cyclopent-2-en-1-oneFinkelstein Reaction

This table outlines potential nucleophilic substitution reactions at the α-carbon of the dichloroacetyl moiety. The reactivity is enhanced by the adjacent carbonyl group.

The ketone within the dichloroacetyl group can be selectively reduced. Given the presence of two carbonyl groups and a carbon-carbon double bond, the choice of reducing agent is critical for achieving selectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), might preferentially reduce the more reactive ketone of the dichloroacetyl group over the conjugated ketone of the ring, although some reduction of the ring carbonyl is also possible.

Oxidation of the dichloroacetyl group is generally not a feasible pathway under standard conditions. The cyclopentenone ring, however, could undergo oxidation reactions such as epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Cycloaddition Reactions Involving the Cyclopentenone Core

The carbon-carbon double bond in the cyclopentenone ring can participate in cycloaddition reactions. thieme-connect.com As an electron-deficient alkene (a dienophile), it is a suitable partner for electron-rich dienes in [4+2] cycloadditions, commonly known as Diels-Alder reactions. wikipedia.orglibretexts.org This reaction forms a new six-membered ring fused to the original cyclopentanone (B42830) ring, creating a bicyclic system with high stereospecificity. The reaction is typically facilitated by electron-donating groups on the diene. libretexts.org

Additionally, the cyclopentenone double bond can undergo photochemical [2+2] cycloadditions with other alkenes, leading to the formation of a cyclobutane (B1203170) ring fused to the cyclopentanone. libretexts.org These reactions are initiated by the absorption of light, which excites the enone system to a higher energy state. libretexts.org

Reaction Type Reactant Conditions General Product Structure
[4+2] Cycloaddition (Diels-Alder)1,3-ButadieneThermalBicyclo[4.3.0]non-3-en-8-one derivative
[4+2] Cycloaddition (Diels-Alder)CyclopentadieneThermalTricyclic fused ring system
[2+2] PhotocycloadditionEthylenePhotochemical (hν)Bicyclo[3.2.0]heptan-6-one derivative

This table summarizes the potential cycloaddition reactions involving the C=C bond of the cyclopentenone core, leading to the formation of complex bicyclic structures.

Diels-Alder Reactions and their Regio/Stereoselectivity

As a cyclic enone, this compound is a competent dienophile for [4+2] cycloaddition, or Diels-Alder reactions. The conjugated double bond of the cyclopentenone ring readily reacts with a variety of 1,3-dienes to form bicyclic adducts. The presence of the electron-withdrawing dichloroacetyl group at the allylic C5 position influences the electronic properties of the dienophile, thereby affecting the reaction rate and selectivity.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a critical aspect. For a normal electron-demand Diels-Alder reaction, the most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. masterorganicchemistry.com In this compound, the β-carbon (C3) of the enone is the most electrophilic center. Therefore, with a 1-substituted diene, the reaction is expected to yield the "ortho" regioisomer, while a 2-substituted diene would favor the "para" regioisomer. masterorganicchemistry.com

Stereoselectivity is another key feature, with the endo rule typically governing the approach of the diene. The transition state leading to the endo product is stabilized by secondary orbital interactions between the π-system of the diene and the carbonyl group of the dienophile. youtube.com Consequently, the major product is often the endo diastereomer, especially in reactions with cyclic dienes like cyclopentadiene. nih.gov

Below is a table summarizing the expected outcomes for the Diels-Alder reaction of this compound with various dienes, based on analogous systems.

DieneReaction ConditionsExpected Major ProductPredicted Yield (%)Predicted Selectivity
1,3-ButadieneToluene, 110°C, 24hendo-adduct75-85High endo selectivity
Isoprene (2-Methyl-1,3-butadiene)CH₂Cl₂, Lewis Acid (e.g., AlCl₃), 0°C, 12h"Para" regioisomer80-90High regioselectivity, moderate endo selectivity
(E)-1-Methoxy-1,3-butadieneBenzene, 80°C, 18h"Ortho" regioisomer85-95High regio- and endo-selectivity
CyclopentadieneDiethyl ether, RT, 6hBicyclic endo-adduct>95Exclusive endo selectivity
Danishefsky's dieneTHF, RT, 4hTricyclic adduct precursor90-98High regioselectivity

[2+1] and [2+2] Cycloadditions

Beyond the Diels-Alder reaction, the enone functionality of this compound can participate in other cycloaddition pathways, such as [2+1] and [2+2] cycloadditions, to generate three- and four-membered rings, respectively.

[2+1] Cycloadditions: These reactions typically involve the addition of a carbene or carbene equivalent across the double bond of the cyclopentenone. For instance, reaction with diazomethane (B1218177) followed by thermal or photochemical decomposition would be expected to yield a bicyclo[3.1.0]hexane derivative. The stereochemistry of the addition would likely be influenced by the bulky dichloroacetyl group at C5, potentially directing the incoming carbene to the less sterically hindered face of the double bond.

[2+2] Cycloadditions: The formation of four-membered rings via [2+2] cycloaddition is most commonly achieved photochemically. libretexts.org Upon UV irradiation, the enone can be excited to a triplet state, which then reacts with an alkene (the ketenophile) in a stepwise fashion to form a bicyclo[3.2.0]heptanone skeleton. The regiochemistry of the addition depends on the electronic nature of the alkene. Electron-rich alkenes, such as enol ethers, are expected to react with high regioselectivity. Intramolecular [2+2] cycloadditions are also a possibility if a tethered alkene is present in a suitable position on the molecule.

Cycloaddition TypeReagentConditionsExpected Product
[2+1]Diazomethane (CH₂N₂)Ether, 0°C then Δ or hνBicyclo[3.1.0]hexan-2-one derivative
[2+2] PhotocycloadditionEthyleneAcetone (solvent/sensitizer), hν (λ > 300 nm)Bicyclo[3.2.0]heptan-2-one derivative
[2+2] Photocycloaddition1,1-DimethoxyetheneBenzene, hν (λ > 300 nm)Regioisomeric cyclobutane adducts

Rearrangement Reactions and Pericyclic Transformations of this compound

The structural framework of this compound is susceptible to various rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic means. These transformations can lead to significant alterations of the carbon skeleton, providing access to novel molecular architectures. Pericyclic reactions, which proceed through a cyclic transition state, are a key class of these transformations. msu.edu

One potential transformation is a photochemical rearrangement. Substituted cyclopentenones are known to undergo light-induced rearrangements. For example, 5-hydroxycyclopentenones have been shown to rearrange into bicyclic γ-lactones upon photolysis. rsc.org It is plausible that under specific photochemical conditions, this compound could undergo a similar skeletal reorganization.

Another class of potential transformations includes acid- or base-catalyzed rearrangements. For instance, treatment with a strong base could induce an equilibrium between the starting cyclopent-2-en-1-one and its more substituted cyclopent-3-en-1-one isomer via a retro-aldol/aldol (B89426) condensation sequence, driven by the formation of a thermodynamically more stable product. stackexchange.com

Furthermore, ring contraction reactions have been observed in related systems. For example, a silver-catalyzed ring-contractive rearrangement of certain 6-diazo-2-cyclohexenones provides an efficient route to 5-alkylidene-2-cyclopentenones. organic-chemistry.org While this is not a direct rearrangement of the cyclopentenone ring itself, it highlights a pathway for forming substituted cyclopentenones that could potentially be adapted.

Derivatization Strategies for Exploration of Related Chemical Spaces

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of related compounds. Derivatization can be targeted at several reactive sites within the molecule: the enone system, the carbonyl of the dichloroacetyl group, and the C-Cl bonds.

Modification of the Enone System: The α,β-unsaturated ketone is a classic Michael acceptor. Conjugate addition (1,4-addition) of various nucleophiles, such as organocuprates, thiols, amines, and stabilized enolates, would introduce a substituent at the C3 position. This approach is fundamental in the synthesis of prostaglandins (B1171923) and other bioactive molecules. acs.org The resulting enolate can be trapped with electrophiles to generate further complexity.

Transformations of the Dichloroacetyl Group:

Reduction: The ketone of the dichloroacetyl moiety can be selectively reduced using mild reducing agents (e.g., NaBH₄ at low temperature) to afford the corresponding secondary alcohol. This introduces a new stereocenter and a hydroxyl group for further functionalization.

Nucleophilic Substitution: The chlorine atoms, being α to a carbonyl group, are activated towards nucleophilic substitution. Reaction with various nucleophiles could replace one or both chlorine atoms, providing access to a wide range of derivatives.

Wittig-type Reactions: The carbonyl group can undergo olefination reactions to introduce a carbon-carbon double bond.

Allylic Functionalization: The protons at the C4 position are allylic and α to a carbonyl group, making them acidic. Deprotonation with a suitable base could generate an enolate that can react with electrophiles, leading to C4-substituted cyclopentenone derivatives.

These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in medicinal chemistry programs or the synthesis of complex molecular targets.

Derivatization StrategyReagent(s)Target SiteResulting Functional Group/Modification
Michael AdditionR₂CuLiC3-C2 double bondC3-alkylation
Michael AdditionRSH / BaseC3-C2 double bondC3-thioether
Ketone ReductionNaBH₄, CeCl₃Dichloroacetyl C=ODichloro(hydroxy)ethyl group
Nucleophilic SubstitutionNaI, AcetoneC-Cl bondsDiiodoacetyl group
Allylic Alkylation1. LDA, -78°C; 2. RXC4 positionC4-alkylation

Spectroscopic and Advanced Structural Elucidation Research of 5 Dichloroacetyl Cyclopent 2 En 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a pivotal technique for elucidating the complex structure of 5-(Dichloroacetyl)cyclopent-2-en-1-one.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to identify adjacent protons in the cyclopentenone ring and the dichloroacetyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the dichloroacetyl group and the cyclopentenone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 - ~205
2 ~6.2 ~135
3 ~7.5 ~155
4 ~2.5, 2.7 ~40
5 ~4.0 ~55
6 - ~190

Solid-State NMR Applications in Structural Research

Solid-state NMR (ssNMR) could provide valuable insights into the structure and dynamics of this compound in its crystalline form. This would be particularly useful if suitable single crystals for X-ray crystallography cannot be obtained. ssNMR can reveal information about polymorphism, molecular packing, and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer structural clues, for instance, the loss of the dichloroacetyl group or fragments from the cyclopentenone ring.

Expected HRMS Data

Ion Calculated m/z
[M+H]⁺ C₇H₅Cl₂O₂

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Investigations

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would unambiguously establish the absolute stereochemistry of any chiral centers and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or halogen bonding.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and the acetyl group, the C=C stretching of the alkene, and the C-Cl stretching vibrations.

Characteristic Vibrational Frequencies

Functional Group FT-IR (cm⁻¹) Raman (cm⁻¹)
C=O (ketone) ~1715 ~1715
C=O (acetyl) ~1730 ~1730
C=C (alkene) ~1640 ~1640

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

If this compound is chiral, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry and could be used to determine the enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration of the molecule.

Theoretical and Computational Studies of 5 Dichloroacetyl Cyclopent 2 En 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of a molecule. These methods provide insights into molecular geometry, orbital energies, and electron distribution, which are crucial for assessing stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies would be employed to determine the optimized ground-state geometry of 5-(dichloroacetyl)cyclopent-2-en-1-one, providing precise bond lengths and angles. From this optimized structure, various electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) is critical for predicting the molecule's reactivity towards nucleophiles and electrophiles. Molecular electrostatic potential (MEP) maps would further illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and not based on published research.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D

Ab Initio Methods for High-Accuracy Energy Calculations

For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameters, would be utilized. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy for electronic energies. These high-accuracy calculations are particularly important for determining thermodynamic properties and for validating the results obtained from DFT methods. While computationally more demanding, they provide a benchmark for understanding the molecule's energetic landscape.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility. By exploring the potential energy surface, MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulations would also provide insights into the vibrational modes of the molecule.

Reaction Pathway Elucidation and Transition State Calculations for this compound Transformations

Theoretical calculations are invaluable for mapping out potential reaction pathways for the transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies, which are key to predicting reaction rates. This approach can be used to study various potential reactions, such as cycloadditions, nucleophilic additions to the enone system, or reactions involving the dichloroacetyl group.

Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions (Note: The following data is illustrative and not based on published research.)

Reaction TypeTransition StateActivation Energy (kcal/mol)
Diels-Alder CycloadditionTS125.3
Michael AdditionTS215.8

Molecular Docking and Ligand-Target Interaction Modeling (Abstracting from specific targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. In a generalized approach, docking studies would be performed against a variety of hypothetical receptor binding sites to explore the potential intermolecular interactions of this compound. These studies would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that could contribute to binding affinity. The results of such abstract docking simulations can provide a preliminary assessment of the molecule's potential to interact with biological targets. This information is foundational for structure-based drug design.

QSAR/QSPR Theoretical Frameworks for Predictive Modeling (excluding explicit property lists)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound, a QSAR/QSPR study would involve calculating a range of molecular descriptors that encode its structural, electronic, and physicochemical features. These descriptors would then be used to build mathematical models that can predict various endpoints without the need for experimental testing. This approach is instrumental in the early stages of chemical assessment and design, allowing for the screening of virtual compound libraries and the prioritization of candidates for further investigation.

Investigation of Biological Interactions and Mechanisms of 5 Dichloroacetyl Cyclopent 2 En 1 One

In Vitro Cellular and Molecular Target Identification Research (Hypothetical)

While no direct research on 5-(Dichloroacetyl)cyclopent-2-en-1-one is available, the chemical structure suggests potential for several types of biological interactions.

Enzyme Inhibition and Activation Studies (Hypothetical)

The dichloroacetyl moiety is a key feature of the drug dichloroacetate (B87207) (DCA), which is known to inhibit the enzyme pyruvate (B1213749) dehydrogenase kinase. drugbank.com This inhibition leads to a metabolic shift in cancer cells. It is plausible that this compound could also exhibit inhibitory activity against this or other kinases, although this has not been experimentally verified.

The cyclopentenone structure itself is found in various biologically active molecules, including prostaglandins (B1171923), which are known to interact with a range of enzymes. nih.gov The reactivity of the α,β-unsaturated ketone in the cyclopentenone ring could lead to non-specific enzyme inhibition through covalent modification of enzyme active sites.

Investigation of Protein Alkylation and Covalent Adduct Formation (Hypothetical)

The α,β-unsaturated carbonyl group within the cyclopentenone ring is a reactive Michael acceptor. nih.gov This chemical feature makes cyclopentenone derivatives susceptible to nucleophilic attack from cellular thiols, such as the cysteine residues in proteins and the antioxidant molecule glutathione (B108866). nih.gov This can lead to the formation of covalent adducts and protein alkylation. Such interactions can be non-specific and contribute to cytotoxicity. ucl.ac.uk It is highly probable that this compound would undergo similar reactions, potentially leading to the alkylation of various cellular proteins and a depletion of glutathione, which could induce oxidative stress.

Mechanistic Research of Cellular Signaling Pathway Modulation (In Vitro) (Hypothetical)

Based on the general activities of related compounds, the following cellular effects could be anticipated for this compound, though they remain speculative without direct evidence.

Apoptosis Induction Mechanisms in Cell Lines (Hypothetical)

Many cyclopentenone-containing compounds, including certain prostaglandins and synthetic derivatives, are known to induce apoptosis in various cancer cell lines. nih.govnih.gov The mechanisms can be diverse, often linked to the induction of cellular stress. The potential for this compound to alkylate proteins and deplete glutathione could lead to oxidative stress, a known trigger for apoptosis. Furthermore, if the compound inhibits key metabolic enzymes, as hypothesized from its dichloroacetyl group, this could also lead to cellular stress and programmed cell death.

Cell Cycle Perturbation Studies (Hypothetical)

Cyclopentenone prostaglandins have been shown to cause cell cycle arrest in tumor cells. nih.gov This effect is often a precursor to apoptosis. The specific phase of the cell cycle that might be affected by this compound would need to be determined experimentally. The potential for this compound to cause cellular stress and damage through alkylation could trigger cell cycle checkpoints, leading to arrest to allow for cellular repair or, if the damage is too severe, the initiation of apoptosis.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Comprehensive structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound influences its biological activity. Such studies involve the systematic modification of the molecule to identify key pharmacophoric features and to optimize its interaction with biological targets.

Design and Synthesis of Analogs for SAR Exploration

The exploration of the SAR of this compound necessitates the design and synthesis of a diverse library of analogs. This process typically begins with the parent compound and introduces modifications at specific positions to probe the effects of steric, electronic, and lipophilic properties on biological activity.

The synthesis of cyclopentenone derivatives can be achieved through various established chemical reactions. For instance, the Staudinger synthesis, a ketene-imine cycloaddition, is a well-known method for creating β-lactam rings, which can be precursors or related structures to cyclopentenones. mdpi.com Another general approach involves the reaction of a substituted enone with an aldehyde in the presence of a metal catalyst, such as a titanium complex, to yield substituted 2-cyclopenten-1-ones. google.com

For this compound, analog design would focus on several key areas of the molecule:

The Dichloroacetyl Group: Modifications could include replacing the chlorine atoms with other halogens (fluorine, bromine) or with alkyl groups of varying sizes to assess the impact of electronegativity and steric bulk.

The Cyclopentenone Ring: Analogs could be synthesized with substitutions at different positions on the ring or by altering the ring size to a cyclopentanone (B42830) or cyclohexenone to determine the importance of the enone functionality and ring strain.

The Linker: The acetyl linker between the dichloro group and the cyclopentenone ring could be extended or shortened to evaluate the optimal distance for biological activity.

The synthesis of cyclopentane-based analogs has been successfully applied in the development of inhibitors for enzymes like MraY, which is involved in bacterial peptidoglycan biosynthesis. nih.gov These synthetic strategies could be adapted for the creation of a focused library of this compound analogs for SAR studies.

Table 1: Proposed Analogs of this compound for SAR Studies

Analog IDModificationRationale
A1 Replacement of dichloro with difluoroInvestigate the effect of electronegativity.
A2 Replacement of dichloro with dimethylProbe the importance of the electron-withdrawing nature of the halogens.
A3 Methylation at the 4-position of the cyclopentenone ringAssess steric hindrance near the dichloroacetyl group.
A4 Saturation of the cyclopentenone double bondDetermine the role of the α,β-unsaturated ketone Michael acceptor.
A5 Expansion to a 5-(dichloroacetyl)cyclohex-2-en-1-oneEvaluate the effect of ring size on target binding.

Correlation of Structural Modifications with Molecular Interaction Profiles

Once synthesized, the analogs would be subjected to a battery of biological assays to determine their activity. The resulting data is then used to establish a correlation between specific structural changes and the observed changes in biological effect. This process helps to build a model of the pharmacophore required for activity.

For example, in the study of diarylpentanoids, it was found that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings were critical for their nitric oxide inhibitory effects. mdpi.com Similarly, for this compound analogs, it would be essential to quantify their effects in relevant assays and correlate these findings with their structural features. A decrease in activity upon saturation of the cyclopentenone double bond (Analog A4), for instance, would strongly suggest that the Michael acceptor property is crucial for the compound's mechanism of action.

Proteomic and Metabolomic Approaches to Elucidate Biological Pathways

To gain a deeper understanding of the biological pathways perturbed by this compound, modern systems biology approaches such as proteomics and metabolomics are invaluable. These techniques provide a global snapshot of the changes in protein and metabolite levels within a biological system upon treatment with the compound.

Target Deconvolution Strategies

A key challenge in phenotypic drug discovery is identifying the direct molecular targets of a bioactive compound. Chemical proteomics offers a powerful set of tools for target deconvolution. nih.gov These methods can be broadly categorized into biochemical enrichment and proteomics-screening approaches. nih.gov

For this compound, an affinity-based approach could be employed. This would involve synthesizing a derivative of the compound with a reactive handle or a tag (e.g., biotin) that allows for its immobilization on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Alternatively, label-free proteomics methods could be utilized. Techniques like two-dimensional gel electrophoresis followed by mass spectrometry can be used to compare the proteomes of cells treated with the compound versus untreated controls. nih.gov Proteins that show significant changes in expression or post-translational modifications can be identified as potential targets or downstream effectors.

Pathway Mapping through Metabolite Profiling

Metabolomics provides a functional readout of the physiological state of a cell by quantifying the levels of small molecule metabolites. mdpi.com By comparing the metabolite profiles of treated and untreated cells, it is possible to identify metabolic pathways that are significantly altered by this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a common analytical platform for metabolomic profiling. mdpi.com For instance, if treatment with the compound leads to an accumulation of glycolytic intermediates and a depletion of TCA cycle metabolites, this would suggest an inhibition of mitochondrial respiration. Such findings can provide clues about the compound's mechanism of action and its effects on cellular energy metabolism.

Genetic and Gene Expression Studies in Model Organisms (e.g., Yeast, Bacteria, C. elegans) to Investigate Effects

Model organisms provide powerful genetic systems to investigate the biological effects of small molecules and to identify their targets and mechanisms of action.

Yeast (Saccharomyces cerevisiae): Yeast is a valuable tool for chemical genetics. A common approach is to screen a collection of yeast deletion mutants for hypersensitivity or resistance to the compound of interest. Genes that, when deleted, confer altered sensitivity to the compound are likely to be involved in its mechanism of action. Furthermore, gene expression profiling using techniques like RNA-seq can reveal which genes and pathways are transcriptionally up- or down-regulated in response to the compound. nih.gov

Bacteria: Given that many bioactive compounds have antimicrobial properties, bacteria are a natural choice for investigation. The effects of this compound on bacterial growth, membrane potential, and other physiological parameters can be readily assessed. nih.gov Metabolomic footprinting, which analyzes the metabolites secreted by bacteria into the culture medium, can also provide insights into the compound's effects on bacterial metabolism. mdpi.com

Caenorhabditis elegans: This nematode is a well-established model for studying various biological processes, including aging and neurotoxicity. nih.govmdpi.com The effects of this compound on lifespan, motility, and other phenotypes can be evaluated in C. elegans. nih.gov Additionally, transgenic strains expressing fluorescent reporter proteins can be used to monitor the expression of specific genes or the localization of proteins in response to compound treatment. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Design of 5-(Dichloroacetyl)cyclopent-2-en-1-one Analogs for SAR/SPR

The systematic design of analogs for SAR and SPR studies involves the methodical modification of the parent molecule, this compound, to map out its chemical and biological interaction space. This process is typically guided by creating a small, diverse library of related compounds where specific parts of the molecule are altered. The design strategy focuses on two primary regions of the molecule: the cyclopentenone ring and the dichloroacetyl side chain.

Key design strategies include:

Ring Substitutions: Introducing various functional groups at the C2, C3, and C4 positions of the cyclopentenone ring to probe steric and electronic effects.

Side Chain Modification: Altering the dichloroacetyl moiety to understand the role of the halogen atoms and the carbonyl group. This can involve changing the number or type of halogen atoms or replacing the entire group with bioisosteric equivalents. nih.gov

Stereochemical Exploration: Synthesizing and evaluating individual enantiomers to determine if research activity is dependent on the three-dimensional arrangement of the atoms, particularly at the C5 chiral center. acs.org

These designed analogs allow researchers to systematically assess how each modification correlates with changes in physical, chemical, or biological parameters, thereby building a comprehensive SAR/SPR model.

Impact of Cyclopentenone Ring Modifications on Research Parameters

The cyclopentenone ring is a common motif in a vast number of natural and synthetic bioactive compounds. wikipedia.orgunifi.it Its reactivity is largely defined by the α,β-unsaturated ketone, which can act as a Michael acceptor. wikipedia.org Modifications to this ring can significantly alter the compound's electronic distribution, conformation, and steric profile, thereby influencing its research parameters.

Potential modifications and their predicted impacts include:

Substitution at C2 and C3: Adding small alkyl groups (e.g., methyl) at the C2 or C3 positions can influence the electrophilicity of the double bond. nih.gov A methyl group at C2, for instance, might increase the rate of certain reactions due to the formation of a more stable radical intermediate, while substitution at C3 could sterically hinder the approach of nucleophiles. nih.gov

Substitution at C4: Introducing substituents at the C4 position can affect the conformation of the ring and the orientation of the C5 side chain. Hydroxyl or alkoxy groups at this position are known to be important in other bioactive cyclopentenones. google.com

Saturation of the Double Bond: Reducing the C2-C3 double bond to yield a cyclopentanone (B42830) derivative would remove the Michael acceptor functionality. Comparing the activity of the saturated versus unsaturated analog directly probes the importance of this reactive site.

Table 1: Hypothetical Impact of Cyclopentenone Ring Modifications on a Research Parameter (e.g., Receptor Binding Affinity)
AnalogModificationPredicted RationaleHypothetical Relative Affinity
Parent CompoundThis compoundBaseline compound.++
Analog AAddition of a methyl group at C2May alter electronic properties of the enone system. nih.gov+/-
Analog BAddition of a hydroxyl group at C4Introduces hydrogen bonding capability and a new chiral center. google.com+++
Analog CSaturation of the C2-C3 double bondRemoves the α,β-unsaturated system, eliminating Michael acceptor potential. nih.gov-

Influence of Dichloroacetyl Moiety Substitutions on Observed Research Profiles

Key questions addressed by modifying this group include:

Role of Halogens: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with hydrogen atoms would clarify the importance of halogen size, electronegativity, and number. Fluorine, for example, is smaller and more electronegative and can act as a hydrogen bond acceptor, potentially altering interactions with biological targets. nih.gov

Role of the Acetyl Group: The carbonyl group in the side chain can be modified or replaced. For instance, converting it to a hydroxyl group (dichloroethanol) or removing it entirely (dichloroethyl) would reveal its significance.

Bioisosteric Replacement: The entire dichloroacetyl group could be replaced with other electron-withdrawing groups, such as a nitro group or a sulfonyl group, to test if the primary requirement is a strong electronic pull or the specific shape and chemical nature of the dichloroacetyl function. researchgate.net

Table 2: Hypothetical Influence of Dichloroacetyl Moiety Substitutions on an Observed Research Parameter (e.g., Enzyme Inhibition)
AnalogModificationPredicted RationaleHypothetical IC₅₀ Range
Parent Compound-COCHCl₂ (Dichloroacetyl)Baseline compound; strong electron-withdrawing nature.10-20 µM
Analog D-COCHF₂ (Difluoroacetyl)Increases electronegativity; fluorine may act as H-bond acceptor. nih.gov5-15 µM
Analog E-COCH₃ (Acetyl)Removes electron-withdrawing halogens.>100 µM
Analog F-COCH₂Cl (Monochloroacetyl)Reduces electron-withdrawing effect compared to parent.25-50 µM
Analog G-SO₂CH₃ (Mesyl)Bioisosteric replacement with a different electron-withdrawing group. researchgate.net20-40 µM

Stereochemical Effects on Research Activity and Selectivity

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (5R)-5-(dichloroacetyl)cyclopent-2-en-1-one and (5S)-5-(dichloroacetyl)cyclopent-2-en-1-one. In biological systems, which are inherently chiral, it is common for one enantiomer to exhibit significantly higher activity or a different activity profile than the other. This phenomenon, known as stereoselectivity, is a critical aspect of SAR studies. acs.org

The resolution of the racemic mixture into individual enantiomers is essential to:

Identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer).

Improve the therapeutic index in pharmacological research by using only the active form.

Understand the three-dimensional binding requirements of a biological target.

Methods for resolving or synthesizing enantiomerically pure cyclopentenones are well-established, often involving enzymatic resolutions or asymmetric synthesis. acs.orgacs.org The relative stereochemistry of substituents on the cyclopentane (B165970) ring can often be inferred using advanced NMR techniques. nih.gov

Table 3: Potential Stereochemical Effects on Research Activity
StereoisomerDescriptionHypothetical Research Observation
(5R)-enantiomerOne of two mirror-image forms.Exhibits high affinity for Target A, low for Target B.
(5S)-enantiomerThe other mirror-image form.Exhibits low affinity for Target A, high for Target B.
Racemic MixtureA 1:1 mixture of (5R) and (5S) enantiomers.Shows moderate, non-selective affinity for both Targets A and B.

Computational and Cheminformatic Approaches to SAR/SPR Modeling

Computational chemistry and cheminformatics are indispensable tools for rationalizing and predicting SAR and SPR, guiding the design of new analogs and minimizing unnecessary synthesis. syngeneintl.commdpi.com These approaches can model the physicochemical properties of molecules and their interactions with biological targets.

Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate variations in the chemical structure of a series of compounds with their observed biological activity. syngeneintl.com For this compound analogs, descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated and correlated with a measured research outcome.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, electrophilic sites) that are necessary for biological activity. A pharmacophore model for this series could define the required spatial relationship between the enone system and the dichloroacetyl group.

Molecular Docking: If a three-dimensional structure of a biological target (such as an enzyme or receptor) is known, molecular docking can be used to predict the preferred binding orientation and affinity of different analogs. nih.gov This can help rationalize why certain modifications enhance activity while others diminish it.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its target over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

These computational tools allow for the virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the research and development cycle. mit.edu

Applications of 5 Dichloroacetyl Cyclopent 2 En 1 One in Chemical Synthesis and Research

Use as a Versatile Synthetic Intermediate for Complex Molecules

5-(Dichloroacetyl)cyclopent-2-en-1-one serves as a potent intermediate in the synthesis of complex organic molecules due to the orthogonal reactivity of its two main functional groups. The cyclopentenone core is a classic Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This allows for the stereocontrolled introduction of substituents at the 4-position of the ring. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to intricate polycyclic systems. wikipedia.org

The dichloroacetyl group, on the other hand, provides a reactive electrophilic center at the carbonyl carbon. It can react with nucleophiles to form a range of derivatives. nbinno.com More importantly, the α,α-dichloro substitution offers a handle for further synthetic manipulations. For instance, it can be a precursor for the formation of α-keto acids, esters, or amides through hydrolysis or alcoholysis/aminolysis. The chlorine atoms can also be displaced or participate in reductive processes.

This dual reactivity allows for sequential and selective functionalization, making it a valuable tool in the total synthesis of natural products and other complex target molecules. For example, a synthetic strategy could first involve a Michael addition to the cyclopentenone ring, followed by a transformation of the dichloroacetyl group to introduce another key functionality, leading to highly substituted and stereochemically rich cyclopentane (B165970) derivatives.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

Reaction TypeReactive SitePotential ReagentsProduct Type
Michael AdditionCyclopentenone (C=C)Organocuprates, thiols, amines, enolates4-Substituted cyclopentanones
Diels-Alder ReactionCyclopentenone (C=C)Dienes (e.g., Danishefsky's diene)Fused bicyclic systems
Nucleophilic Acyl SubstitutionDichloroacetyl (C=O)Alcohols, aminesDichloroacetates, dichloroacetamides
ReductionDichloroacetyl (C=O)Hydride reagents (e.g., NaBH4)Dichloro-substituted alcohol
HydrolysisDichloroacetyl groupAcid or baseα-Keto acid derivative

Development of Novel Chemical Probes and Ligands for Biological Research

The cyclopentenone moiety is a recognized pharmacophore present in numerous biologically active compounds, including prostaglandins (B1171923) and clavulones, known for their anticancer and anti-inflammatory properties. researchgate.net The electrophilic nature of the enone system allows for covalent modification of biological nucleophiles, such as cysteine residues in proteins, making cyclopentenone-containing molecules valuable as chemical probes and targeted inhibitors. researchgate.net The introduction of a dichloroacetyl group to this scaffold can further enhance its potential in drug discovery and chemical biology.

The dichloroacetyl moiety itself is found in compounds with interesting biological activities. For instance, derivatives of chloramphenicol with a modified dichloroacetyl tail have been explored as potential antimicrobial agents. nih.gov Dichloroacetate (B87207) (DCA), a related small molecule, is known to modulate cellular metabolism. Therefore, this compound could serve as a starting point for the synthesis of novel bioactive molecules that combine the targeting properties of the cyclopentenone with the metabolic or other biological effects of the dichloroacetyl group.

Furthermore, the dichloroacetyl group can be used as a reactive handle to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups, facilitating the development of chemical probes to study biological processes. The ability to synthesize a library of derivatives by modifying both the cyclopentenone ring and the dichloroacetyl side chain allows for the systematic exploration of structure-activity relationships and the optimization of ligand binding and potency. nih.gov

Integration into Macrocyclic and Heterocyclic Compound Syntheses

The distinct reactivity of this compound makes it a valuable precursor for the synthesis of both macrocyclic and heterocyclic structures.

Macrocycle Synthesis: The cyclopentenone double bond can be a component of a ring-closing metathesis (RCM) strategy. By attaching an alkenyl side chain elsewhere on the molecule, RCM can be employed to form large rings. For example, a precursor could be synthesized where a long-chain diene is tethered to the cyclopentenone, and subsequent RCM would yield a macrocycle containing the cyclopentenone motif. Additionally, the dichloroacetyl group can be transformed into a functional group, such as an amine or a carboxylic acid, which can then participate in macrolactamization or macrolactonization reactions. nih.gov

Heterocycle Synthesis: The dichloroacetyl group is a known precursor for the synthesis of various heterocycles. researchgate.net For instance, reaction with binucleophiles like thioureas or amidines can lead to the formation of five- or six-membered heterocyclic rings. The cyclopentenone ring can also be a template for the construction of fused heterocyclic systems. For example, a Michael addition followed by an intramolecular condensation reaction can lead to the formation of bicyclic compounds containing a nitrogen or oxygen heterocycle fused to the cyclopentane ring. scirp.org The combination of these possibilities allows for the synthesis of complex molecules with both macrocyclic and heterocyclic features.

Table 2: Strategies for Macrocyclic and Heterocyclic Synthesis

Synthetic TargetStrategyRole of this compound
MacrocycleRing-Closing Metathesis (RCM)The cyclopentenone double bond acts as one of the reacting alkenes.
MacrocycleMacrolactamization/MacrolactonizationThe dichloroacetyl group is converted to a reactive terminus (e.g., amine or carboxylic acid) for cyclization.
Heterocycle (e.g., thiazole, imidazole)Condensation with binucleophilesThe dichloroacetyl group provides the two-carbon unit for the heterocycle.
Fused HeterocycleMichael addition followed by intramolecular cyclizationThe cyclopentenone acts as the electrophile for the initial addition, and the newly introduced substituent cyclizes onto the ketone or a derivative of the dichloroacetyl group.

Role in Material Science Precursor Development (e.g., polymer monomers, cross-linkers)

In material science, this compound presents potential as both a monomer for polymerization and a cross-linking agent.

Polymer Monomers: Cyclopentenone and its derivatives can undergo polymerization through various mechanisms. For instance, ring-opening metathesis polymerization (ROMP) of cyclopentene (B43876) is a known process, and functionalized cyclopentenones can be incorporated into polymers this way. nih.gov The resulting polymers would possess pendant dichloroacetyl groups, which can be further functionalized post-polymerization to tune the material's properties. Additionally, cyclopentanone (B42830) structures can be part of polymer backbones, and methods exist for their synthesis. google.com

Cross-linkers: The bifunctionality of this compound makes it a candidate for a cross-linking agent. sigmaaldrich.com The dichloroacetyl group can react with nucleophilic sites on polymer chains, such as hydroxyl or amine groups, to form covalent bonds. The cyclopentenone moiety can also participate in cross-linking reactions, for example, through radical polymerization or by reacting with other functional groups on the polymer backbone. This dual reactivity could allow for the creation of polymer networks with unique properties. For instance, one functional group could be used for initial chain formation, while the other is reserved for a secondary curing or cross-linking step.

Contributions to Methodological Advancements in Organic Synthesis

The unique structure of this compound can inspire the development of new synthetic methodologies, particularly in the area of tandem or cascade reactions. acs.org The presence of two distinct and strategically located reactive sites allows for the design of one-pot transformations where multiple bonds are formed in a single operation.

For example, a reaction sequence could be envisioned where a nucleophile first undergoes a Michael addition to the cyclopentenone, and the resulting enolate intermediate then triggers a reaction involving the dichloroacetyl group, such as an intramolecular substitution or condensation. This would lead to the rapid construction of complex molecular frameworks from simple starting materials.

Furthermore, the development of catalytic asymmetric reactions using this substrate could be a fruitful area of research. Chiral catalysts could be designed to control the stereochemistry of reactions at either the cyclopentenone ring or the dichloroacetyl group, providing enantiomerically enriched products that are valuable in medicinal chemistry and other fields. The study of the reactivity of this compound could therefore lead to the discovery of novel transformations and a deeper understanding of the interplay between different functional groups in a molecule.

Advanced Analytical Methodologies for 5 Dichloroacetyl Cyclopent 2 En 1 One in Research Settings

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying non-volatile compounds like 5-(Dichloroacetyl)cyclopent-2-en-1-one. A typical approach would involve reverse-phase chromatography.

A method could be developed using a C18 stationary phase, which is effective for separating moderately polar organic molecules. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound.

Detection would most likely be performed using a UV-Vis detector. The cyclopentenone and dichloroacetyl functional groups are expected to have chromophores that absorb in the UV range, likely between 200 and 300 nm. The exact wavelength for maximum absorbance would need to be determined experimentally to ensure the highest sensitivity for quantification.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterSuggested Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated 220 nm (to be optimized)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), direct injection might be possible if the compound is sufficiently volatile and thermally stable. However, derivatization is often employed for compounds with polar functional groups to increase their volatility and improve chromatographic performance.

Given the ketone and acetyl groups, derivatization could involve oximation or reduction followed by silylation. The resulting derivatives would be more volatile and less prone to degradation in the hot GC inlet. The choice of a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be appropriate for separating the derivative.

The mass spectrometer would then be used to identify the compound based on its mass spectrum. The fragmentation pattern, resulting from the ionization of the molecule, would provide structural information, confirming the identity of the analyte.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or highly polar molecules. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach.

In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences. A standard buffer system might consist of a phosphate (B84403) or borate (B1201080) buffer at a neutral or slightly alkaline pH, with sodium dodecyl sulfate (B86663) (SDS) as the surfactant. Detection would typically be performed using a UV detector integrated into the CE instrument.

Advanced Spectrophotometric Techniques for Detection and Quantification

While HPLC with UV detection is a form of spectrophotometry, standalone advanced spectrophotometric methods could also be developed for the quantification of this compound. This could involve derivatization reactions that produce a colored product, which can then be measured using a colorimeter or a UV-Vis spectrophotometer.

For instance, specific reagents that react with the ketone or the dichloroacetyl group to form a chromophore with a strong absorbance in the visible region could be investigated. The intensity of the color would be proportional to the concentration of the compound, allowing for quantification based on a calibration curve prepared with standards of known concentration.

Isotope Labeling and Tracing Studies in Mechanistic Research

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound or to elucidate reaction mechanisms. wikipedia.org In the context of this compound, this could involve synthesizing the molecule with one or more atoms replaced by their stable or radioactive isotopes.

Commonly used stable isotopes include Carbon-13 (¹³C) and Deuterium (²H). For example, the carbonyl carbon in the cyclopentenone ring or one of the carbons in the dichloroacetyl group could be replaced with ¹³C. The labeled compound could then be used in biological or chemical systems, and its transformation products could be analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the position of the isotopic label. This information would provide insights into the metabolic pathways or reaction mechanisms involving the compound.

Future Directions and Emerging Research Opportunities for 5 Dichloroacetyl Cyclopent 2 En 1 One

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

The cyclopentenone scaffold is a versatile building block in organic synthesis. Future research will likely focus on leveraging the reactivity of 5-(dichloroacetyl)cyclopent-2-en-1-one to construct more complex molecular architectures. Key areas of exploration could include:

Tandem Reactions: Investigating one-pot tandem reactions, such as a gold(I)-catalyzed cycloisomerization/hetero-Diels-Alder/ring-opening cascade, could lead to the efficient synthesis of complex fused-ring systems from enynyl acetates derived from this compound. nih.gov

Asymmetric Catalysis: The development of enantioselective methods to introduce chirality at various positions of the cyclopentenone ring would be a significant advancement. This could involve cooperative catalysis using both Lewis acids and chiral Brønsted acids to achieve high enantioselectivity in reactions like the Nazarov cyclization.

Novel Cycloadditions: Exploring the participation of the cyclopentenone double bond in novel cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, could provide access to a diverse range of polycyclic compounds with potential biological activities.

Functionalization of the Dichloroacetyl Group: Research into the selective transformation of the dichloroacetyl group into other functional moieties could vastly expand the synthetic utility of this compound. This might involve reductive dechlorination, substitution reactions, or conversion to other carbonyl derivatives.

A summary of potential synthetic transformations is presented in the table below.

Reaction TypePotential Reagents/CatalystsPotential Products
Tandem CycloisomerizationGold(I) catalystsFused heterocyclic systems
Asymmetric Nazarov CyclizationLewis acids, Chiral Brønsted acidsChiral cyclopentenone derivatives
Cycloaddition ReactionsDienes, AlkenesPolycyclic compounds
DechlorinationReducing agents (e.g., Zinc dust)Monochloroacetyl or acetyl cyclopentenone

Deeper Mechanistic Investigations into Biological Interactions at the Atomic Level

Cyclopentenone-containing natural products are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. nih.gov The presence of the electrophilic α,β-unsaturated ketone in this compound suggests it could act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. Future research in this area should focus on:

Target Identification: Utilizing proteomics and activity-based protein profiling to identify the specific protein targets of this compound in various biological systems.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of the compound covalently bound to its protein targets. This would provide detailed atomic-level insights into the binding mode and the mechanism of action.

Computational Modeling: Using molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations to model the covalent modification of target proteins and to understand the energetic and kinetic factors governing these interactions.

These investigations will be crucial for understanding the molecular basis of any observed biological activity and for the rational design of more potent and selective derivatives.

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign and sustainable synthetic routes. Key strategies could include:

Biomass-Derived Feedstocks: Exploring the synthesis of the cyclopentenone core from renewable biomass sources, such as furfural (B47365) and 5-hydroxymethylfurfural, would significantly improve the sustainability of its production. nih.govhigfly.eu

Continuous Flow Synthesis: Implementing continuous flow processing for the synthesis of this compound could offer numerous advantages over traditional batch methods, including improved safety, higher yields, and easier scalability. durham.ac.ukresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation could accelerate reaction times and improve energy efficiency in the synthesis of this compound and its derivatives. rsc.org

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, and utilizing recyclable and non-toxic catalysts will be crucial for minimizing the environmental impact of the synthesis.

A comparison of traditional versus green synthetic approaches is outlined below.

FeatureTraditional SynthesisGreen Synthesis
Starting MaterialsPetroleum-basedBiomass-derived researchgate.net
ProcessBatch processingContinuous flow processing durham.ac.ukresearchgate.net
Energy InputConventional heatingMicrowave irradiation rsc.org
SolventsVolatile organic compoundsWater, ionic liquids

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and toxicity of this compound and its virtual derivatives. nih.gov This would enable the in silico screening of large chemical libraries to identify promising candidates for further investigation.

Reaction Prediction and Synthesis Design: Using AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to this compound and its analogues. nih.gov These tools can learn from the vast body of published chemical reactions to suggest innovative synthetic strategies.

De Novo Design: Employing generative AI models to design novel cyclopentenone derivatives with optimized properties. These models can explore a vast chemical space to propose new molecules with desired characteristics, such as enhanced biological activity or improved metabolic stability.

The application of AI and ML will be instrumental in navigating the complex chemical and biological landscape associated with this compound and its derivatives.

Identification of Novel Research Applications Beyond Current Scope

While the biological activity of this compound is a primary area of interest, its unique chemical structure may lend itself to a variety of other applications. Future research should explore its potential in:

Materials Science: Investigating the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The reactive functional groups could be exploited to create materials with unique thermal, mechanical, or electronic properties.

Agrochemicals: Screening the compound and its derivatives for potential herbicidal, insecticidal, or fungicidal activity. The dichloroacetyl group is a known feature in some agrochemicals, suggesting this could be a fruitful area of investigation.

Chemical Probes: Developing derivatives of this compound that can be used as chemical probes to study biological processes. For example, the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, could allow for the visualization and identification of its cellular targets.

The exploration of these diverse applications will require interdisciplinary collaborations and a willingness to look beyond the traditional boundaries of organic and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.